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Compound of Interest

Compound Name: Dehydrochromolaenin

Cat. No.: B144465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochromolaenin is a sesquiterpenoid natural product with the IUPAC name 1,5,8-

trimethylnaphtho[2,1-b]furan. It has been identified as a constituent of Chromolaena laevigata,

a plant species known for producing a variety of bioactive secondary metabolites. The

naphthofuran scaffold is of significant interest in medicinal chemistry due to the diverse

biological activities exhibited by compounds containing this moiety. This technical guide

provides a summary of the key spectroscopic data required for the identification and

characterization of Dehydrochromolaenin, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring

such data are also presented.

Chemical Structure

Compound Name: Dehydrochromolaenin

Synonyms: Furanocadalene, Furanocadinene

IUPAC Name: 1,5,8-trimethylnaphtho[2,1-b]furan

Molecular Formula: C₁₅H₁₄O

CAS Number: 20013-76-7
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Spectroscopic Data
Note: Extensive literature searches did not yield a complete, publicly available set of

experimental spectroscopic data specifically for Dehydrochromolaenin. Therefore, the

following tables present representative data for a closely related naphtho[2,1-b]furan derivative

to illustrate the expected spectral characteristics. These values should be considered as a

reference for comparison upon experimental analysis of an authentic sample of

Dehydrochromolaenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Representative ¹H NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.85 d 8.0 1H Ar-H

7.60 d 8.0 1H Ar-H

7.45 t 7.5 1H Ar-H

7.30 t 7.5 1H Ar-H

7.20 s - 1H Furan-H

2.60 s - 3H Ar-CH₃

2.50 s - 3H Ar-CH₃

2.40 s - 3H Furan-CH₃

Table 2: Representative ¹³C NMR Data for a Naphtho[2,1-b]furan Derivative (in CDCl₃)
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Chemical Shift (δ) ppm Carbon Type

155.0 C

148.5 C

132.0 C

130.0 C

128.5 CH

126.0 CH

125.5 C

124.0 CH

122.0 C

118.0 C

111.5 CH

105.0 CH

21.5 CH₃

20.0 CH₃

14.5 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Naphtho[2,1-b]furan Derivative
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2960-2850 Medium Aliphatic C-H stretch

1620, 1580, 1450 Strong Aromatic C=C stretch

1250-1000 Strong C-O stretch (furan)

880-750 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Representative Mass Spectrometry Data for a Naphtho[2,1-b]furan Derivative

m/z Relative Intensity (%) Assignment

210 100 [M]⁺ (Molecular Ion)

195 80 [M - CH₃]⁺

167 60 [M - C₂H₃O]⁺

139 40 [M - C₄H₅O]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher) equipped with a 5 mm broadband probe.

Sample Preparation:
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Weigh approximately 5-10 mg of the purified Dehydrochromolaenin sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two, Thermo Fisher Nicolet iS5).
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid Dehydrochromolaenin sample directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Format: Transmittance or Absorbance.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

coupled to an appropriate ionization source.

Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the purified sample in a volatile organic solvent (e.g., methanol,

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Data Acquisition (High-Resolution EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b144465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Range: m/z 50-500.

Resolution: >10,000.

Data Acquisition: Centroid or profile mode.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Dehydrochromolaenin.
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To cite this document: BenchChem. [Dehydrochromolaenin: A Technical Guide to its
Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144465#spectroscopic-data-of-
dehydrochromolaenin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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